2-(2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}acetamido)-N-cyclopropylbenzamide
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Overview
Description
2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide is a synthetic compound known for its potent biological activities. This compound is particularly noted for its role as a thrombin inhibitor, which makes it significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the amide bond: This is achieved by reacting 2-chloro-6-fluorobenzylamine with an appropriate acylating agent under controlled conditions.
Cyclopropylation: Introduction of the cyclopropyl group is done using cyclopropylamine in the presence of coupling reagents.
Final assembly: The final product is obtained by coupling the intermediate with N-cyclopropylbenzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified biological activities, which can be further explored for their therapeutic potential.
Scientific Research Applications
2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: As a potent thrombin inhibitor, it is studied for its potential in treating thrombotic disorders.
Biological Research: It is used to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide involves the inhibition of thrombin, a key enzyme in the coagulation cascade. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamides: These compounds share a similar core structure but differ in their substituents, affecting their biological activity.
N-cyclopropylbenzamides: These compounds have a similar benzamide moiety but lack the specific substitutions present in 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide.
Uniqueness
The uniqueness of 2-(2-{(2-chloro-6-fluorophenyl)methylamino}acetamido)-N-cyclopropylbenzamide lies in its specific combination of functional groups, which confer its potent thrombin inhibitory activity. This makes it a valuable compound for therapeutic research and development .
Properties
Molecular Formula |
C20H21ClFN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-[[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]acetyl]amino]-N-cyclopropylbenzamide |
InChI |
InChI=1S/C20H21ClFN3O2/c1-25(11-15-16(21)6-4-7-17(15)22)12-19(26)24-18-8-3-2-5-14(18)20(27)23-13-9-10-13/h2-8,13H,9-12H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
CWEFBJPCCPDRLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)CC(=O)NC2=CC=CC=C2C(=O)NC3CC3 |
Origin of Product |
United States |
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